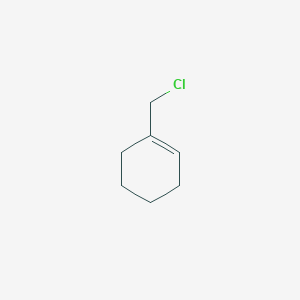
Cyclohexene, 1-(chloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 1-(chloromethyl)- is an organic compound with the molecular formula C7H11Cl It is a derivative of cyclohexene, where a chloromethyl group is attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 1-(chloromethyl)- can be synthesized through several methods. One common approach involves the chloromethylation of cyclohexene using formaldehyde and hydrochloric acid in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with good selectivity.
Industrial Production Methods
In industrial settings, the production of cyclohexene, 1-(chloromethyl)- often involves the use of continuous flow reactors to ensure consistent quality and high yield. The process may include steps such as purification and distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 1-(chloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene oxide or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, yielding cyclohexene.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as phosphotungstic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium hydroxide (KOH).
Major Products
Oxidation: Cyclohexene oxide.
Reduction: Cyclohexene.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexene, 1-(chloromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which cyclohexene, 1-(chloromethyl)- exerts its effects depends on the specific reaction or application. In general, the chloromethyl group is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved include nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simple cycloalkene without the chloromethyl group.
Cyclohexane: A saturated cyclic hydrocarbon.
Cyclohexene oxide: An oxidized derivative of cyclohexene.
Uniqueness
Cyclohexene, 1-(chloromethyl)- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
33867-02-6 |
|---|---|
Molecular Formula |
C7H11Cl |
Molecular Weight |
130.61 g/mol |
IUPAC Name |
1-(chloromethyl)cyclohexene |
InChI |
InChI=1S/C7H11Cl/c8-6-7-4-2-1-3-5-7/h4H,1-3,5-6H2 |
InChI Key |
PZCCSJYFXQXAST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


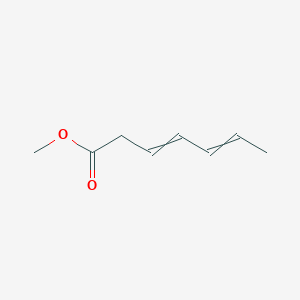



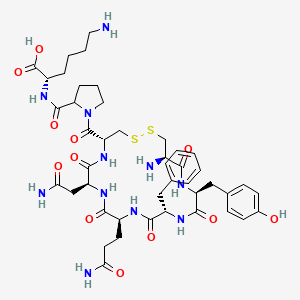


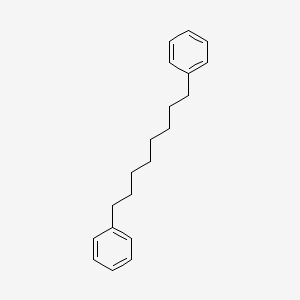
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)

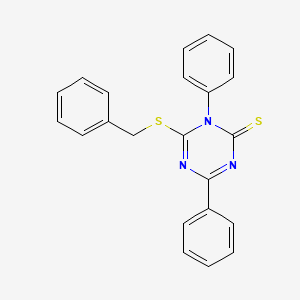
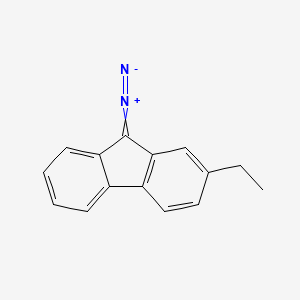
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
